Ternstroside C

Description

However, compounds structurally or functionally related to it, such as Ternstroside B, Ternstroside D, and Terngymnoside C, are discussed in the context of glycosylated phenylethanoids and steroid saponins from Ternstroemia species.

Properties

Molecular Formula |

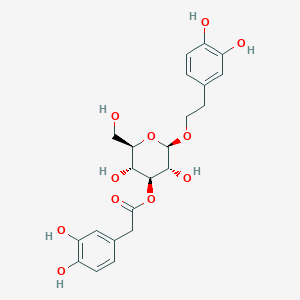

C22H26O11 |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] 2-(3,4-dihydroxyphenyl)acetate |

InChI |

InChI=1S/C22H26O11/c23-10-17-19(29)21(33-18(28)9-12-2-4-14(25)16(27)8-12)20(30)22(32-17)31-6-5-11-1-3-13(24)15(26)7-11/h1-4,7-8,17,19-27,29-30H,5-6,9-10H2/t17-,19-,20-,21+,22-/m1/s1 |

InChI Key |

FLSBWXVHDVCNEZ-OHLDOZIISA-N |

Isomeric SMILES |

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CC3=CC(=C(C=C3)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)O)OC(=O)CC3=CC(=C(C=C3)O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis of Ternstroside D and Related Compounds

The evidence primarily highlights Ternstroside D (CNP0166496), a steroid saponin with dual inhibitory activity against IDH1/2 mutations in acute myeloid leukemia (AML), and glycosylated phenylethanoids like Ternstroside B and Terngymnoside C, which exhibit antioxidant properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings

Pharmacological Targets Ternstroside D targets IDH1/2 mutations in AML, with molecular docking and MM-GBSA calculations confirming high binding affinity (IDH1: -14.2 kcal/mol; IDH2: -16.8 kcal/mol), surpassing native inhibitors like GSK321A (-9.6 kcal/mol) and Enasidenib (-8.9 kcal/mol) . Ternstroside B and Terngymnoside C lack reported activity against IDH mutations but demonstrate antioxidant effects in ABTS•+ and H2O2 models, critical for mitigating oxidative stress .

Structural Differences Ternstroside D belongs to the steroid saponin class, featuring a glycosylated steroid backbone, whereas Ternstroside B and Terngymnoside C are phenylethanoid glycosides with sugar moieties attached to a phenolic core . The absence of glycosylated phenylethanoids in T. dentisepala (vs. T. lineata) highlights species-specific biosynthesis of these compounds .

No ADME/T data are available for Ternstroside B or Terngymnoside C, though their hydrophilicity (due to glycosylation) may limit membrane permeability compared to Ternstroside D.

Mechanistic Insights Ternstroside D stabilizes IDH1/2 via interactions with residues like Lys126, Tyr285, and Trp124, mimicking established inhibitors . Ternstroside B and Terngymnoside C likely exert antioxidant effects via phenolic hydroxyl groups, which donate hydrogen atoms to neutralize free radicals .

Q & A

Q. What are the standard protocols for isolating Ternstroside C from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., methanol or ethanol) followed by chromatographic separation. Fractionation via column chromatography (silica gel or Sephadex LH-20) is critical, with TLC monitoring to track compound progression. Final purification may require HPLC with UV detection. Ensure solvents are optimized for polarity to minimize co-elution of impurities. Experimental reproducibility demands detailed documentation of solvent ratios, temperature, and pressure conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D techniques like COSY and HMBC) is essential for elucidating carbon骨架 and functional groups. High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies key functional groups (e.g., hydroxyl or carbonyl). For novel compounds, X-ray crystallography may be required to resolve stereochemistry. Always cross-validate spectral data with literature for known analogs .

Q. How can researchers validate the purity of this compound post-isolation?

Purity is assessed via HPLC (≥95% peak area normalization) and melting point consistency. Use diode-array detection to check for UV absorption homogeneity. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) provides additional validation. Purity thresholds should align with pharmacological assay requirements to avoid confounding bioactivity results .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s bioactivity in mechanistic studies?

Employ dose-response assays (e.g., IC₅₀ determination) with appropriate controls (vehicle and positive controls). For cellular studies, select cell lines with relevant receptor expression (e.g., cancer lines for apoptosis assays). Include time-course experiments to assess dynamic effects. Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity. Replicate experiments across three independent trials to ensure statistical robustness .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from bioavailability differences or metabolic instability. Address this by:

- Conducting pharmacokinetic studies (e.g., plasma half-life, tissue distribution).

- Using prodrug formulations or nano-delivery systems to enhance bioavailability.

- Validating in vitro findings with ex vivo models (e.g., organoids) before transitioning to murine models. Apply multivariate regression to identify confounding variables (e.g., enzymatic degradation) .

Q. What methodologies are recommended for studying this compound’s interaction with enzymatic targets?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Molecular docking simulations (AutoDock Vina, Schrödinger) predict binding modes, but validate with mutagenesis studies. For enzyme inhibition assays, measure kinetic parameters (Km, Vmax) under varying substrate concentrations. Include negative controls (e.g., inactive analogs) to confirm specificity .

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound?

Non-linear regression models (e.g., Hill equation) are standard for IC₅₀/EC₅₀ calculations. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For time-series data, mixed-effects models account for intra-experiment variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance. Tools like GraphPad Prism or R (drc package) are recommended .

Data Analysis and Contradiction Management

Q. How should researchers address variability in bioassay results for this compound?

Standardize assay conditions (e.g., cell passage number, serum batch) and implement blinding during data collection. Use Z’-factor analysis to assess assay robustness. For high variability, increase replicates (n ≥ 6) or switch to orthogonal assays (e.g., fluorescence-based vs. luminescence). Perform Grubbs’ test to identify outliers systematically .

What frameworks guide the formulation of rigorous research questions for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For pharmacological studies, use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Ensure questions address literature gaps (e.g., “How does this compound modulate AMPK signaling in non-cancer cells?”) rather than reiterating established mechanisms .

Reproducibility and Ethical Considerations

Q. How can researchers ensure their this compound studies are reproducible?

Document all experimental parameters in supplemental materials (e.g., solvent vendors, equipment calibration logs). Share raw data (spectra, chromatograms) via repositories like Zenodo. For in vivo work, adhere to ARRIVE guidelines for reporting animal studies. Peer-review protocols preregistration (e.g., on Open Science Framework) minimizes selective reporting bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.